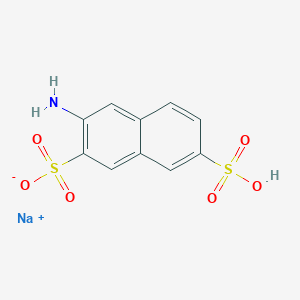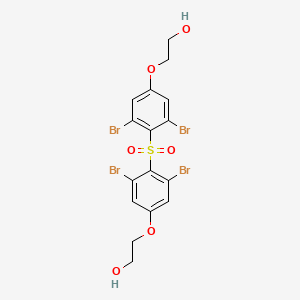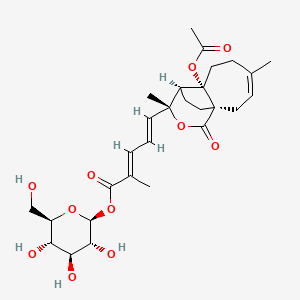
dipotassium 9-(2-carboxylatophenyl)-3,6-dioxo-8aH-xanthen-8a-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(6-oxido-3-oxo-3H-xanthen-9-yl)benzoate is a chemical compound known for its vibrant color and fluorescence properties. It is commonly used in various industrial applications, including dyes, inks, and biological staining. The compound’s unique structure allows it to interact with light in a way that produces a bright, visible fluorescence, making it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 9-(2-carboxylatophenyl)-3,6-dioxo-8aH-xanthen-8a-ide typically involves the condensation of resorcinol and phthalic anhydride, followed by bromination and conversion to the potassium salt. The reaction conditions often include:
Condensation: Resorcinol and phthalic anhydride are heated together in the presence of a catalyst, such as zinc chloride, to form the intermediate compound.
Bromination: The intermediate is then brominated using bromine in the presence of a solvent like acetic acid.
Conversion to Potassium Salt: The brominated compound is treated with potassium hydroxide to form the final potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(6-oxido-3-oxo-3H-xanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted xanthenes.
Scientific Research Applications
Potassium 2-(6-oxido-3-oxo-3H-xanthen-9-yl)benzoate has numerous applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical analyses and experiments.
Biology: Employed in biological staining to visualize cells and tissues under a microscope.
Medicine: Utilized in diagnostic assays and imaging techniques due to its fluorescence properties.
Industry: Applied in the production of dyes, inks, and other colorants for textiles, paper, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its ability to fluoresce. When exposed to light, the electrons in the compound’s structure become excited and then return to their ground state, emitting light in the process. This fluorescence is harnessed in various applications, from biological staining to industrial dyes. The molecular targets and pathways involved include interactions with cellular components in biological systems and binding to substrates in industrial processes .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another widely used fluorescent dye with similar applications in biological staining and chemical analysis.
Rhodamine: Known for its strong fluorescence and used in similar applications as dipotassium 9-(2-carboxylatophenyl)-3,6-dioxo-8aH-xanthen-8a-ide.
Eosin: A red fluorescent dye used in histology and cytology.
Uniqueness
Potassium 2-(6-oxido-3-oxo-3H-xanthen-9-yl)benzoate stands out due to its specific fluorescence properties, which can be fine-tuned for various applications. Its stability and ease of synthesis also make it a preferred choice in many industrial and research settings .
Properties
IUPAC Name |
dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2K/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJKIMDFCFSNPU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10K2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8034671.png)





![(R)-RuCl[(p-cymene)(T-BINAP)]Cl](/img/structure/B8034719.png)



![[Amino-[(3-phenylphenyl)methylsulfanyl]methylidene]azanium;bromide](/img/structure/B8034751.png)


